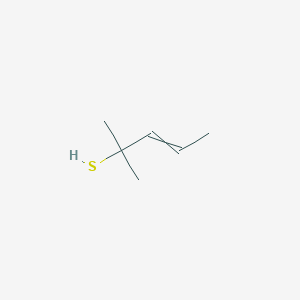

2-Methylpent-3-ene-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

61758-11-0 |

|---|---|

Molecular Formula |

C6H12S |

Molecular Weight |

116.23 g/mol |

IUPAC Name |

2-methylpent-3-ene-2-thiol |

InChI |

InChI=1S/C6H12S/c1-4-5-6(2,3)7/h4-5,7H,1-3H3 |

InChI Key |

WPHNMCRDSQCOCA-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC(C)(C)S |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Reactivity of 2 Methylpent 3 Ene 2 Thiol

Kinetics and Thermodynamics of Thiol-Ene and Thiol-Yne Reactions

Thiol-ene reactions, the addition of a thiol (R-SH) to an alkene, are powerful and efficient transformations often classified as "click" chemistry due to their high yields, stereoselectivity, rapid rates, and strong thermodynamic driving force. wikipedia.orgtaylorandfrancis.com The reaction typically results in the anti-Markovnikov addition of the thiol to the double bond, forming a thioether. wikipedia.org Given that 2-Methylpent-3-ene-2-thiol possesses both a thiol group and an internal alkene, it can theoretically participate in both intermolecular and intramolecular thiol-ene reactions.

Thiol-yne reactions, the addition of thiols to alkynes, are also well-known radical processes used for creating densely functionalized products and are considered a core methodology in modern chemistry. nih.gov

Free-Radical Mechanisms and Thiyl Radical Formation

Thiol-ene additions can proceed through two primary mechanisms: free-radical addition and catalyzed Michael addition. wikipedia.org The free-radical pathway is the most common and can be initiated by heat, UV light, or a radical initiator. wikipedia.orgacsgcipr.org

The process involves three main stages:

Initiation: The reaction begins with the formation of a thiyl radical (RS•). This is achieved through the homolytic cleavage of the S-H bond, which is relatively weak (approx. 365 kJ/mol). nih.gov Common radical initiators like azobisisobutyronitrile (AIBN) or benzophenone (B1666685) can abstract the hydrogen atom from the thiol group of this compound to generate the corresponding 2-methylpent-3-en-2-ylthiyl radical. nih.govwikipedia.orgresearchgate.net Direct photolysis or radiolysis are also effective methods for generating these radicals. nih.gov Rate constants for hydrogen abstraction from thiols by carbon-centered radicals are very high, in the magnitude of 10⁸ M⁻¹ s⁻¹. nih.gov

Propagation: The newly formed thiyl radical adds to an alkene double bond. acsgcipr.org This addition typically occurs in an anti-Markovnikov fashion to produce a more stable carbon-centered radical intermediate. wikipedia.org This carbon radical then abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.orgnih.gov

Termination: The radical chain reaction can be terminated through various pathways, such as the combination of two thiyl radicals to form a disulfide (RS-SR) or the reaction of a thiyl radical with a carbon-centered radical. wikipedia.orgnih.gov

Michael Addition Pathways and Catalyst Effects

Alternatively, the thiol-ene reaction can proceed via a Michael addition (also known as a conjugate addition) pathway, particularly when the alkene is electron-deficient (a Michael acceptor). wikipedia.org This mechanism is catalyzed by either a base or a nucleophile and also results in an anti-Markovnikov type product. wikipedia.orgnih.gov

In the base-catalyzed mechanism, a base deprotonates the thiol of this compound to form a thiolate anion (RS⁻). nih.govnsf.gov This highly nucleophilic thiolate then attacks the β-carbon of the electron-deficient alkene, forming a carbanion intermediate. nih.gov A subsequent proton transfer from another thiol molecule yields the final product and regenerates the thiolate, propagating the reaction. nih.govnih.gov

In the nucleophile-initiated pathway, a nucleophile (often a phosphine) first attacks the Michael acceptor, generating a zwitterionic intermediate that is a strong base. nih.govdatapdf.com This intermediate then deprotonates the thiol to form the reactive thiolate anion, initiating the cycle. nsf.govdatapdf.com Phosphine catalysts are noted to be particularly efficient, often leading to complete conversion in minutes under optimal conditions. rsc.orgmonash.eduresearchgate.net

| Catalyst Type | Examples | Mechanism | Key Characteristics | References |

|---|---|---|---|---|

| Amine Bases | Primary, secondary, and tertiary amines (e.g., triethylamine) | Base-catalyzed | Efficient, though may require several hours for high conversion. Can negatively impact radical-mediated reactions by forming inhibitory thiolate anions. | rsc.orgresearchgate.netacs.org |

| Phosphine Nucleophiles | Dimethylphenylphosphine (DMPP), Tris(2-carboxyethyl)phosphine (TCEP) | Nucleophile-initiated | Highly efficacious, can yield complete conversion in minutes. TCEP is effective in aqueous media at pH > 8.0. | datapdf.comrsc.orgmonash.edu |

Stereochemical and Regiochemical Outcomes

The outcomes of thiol-ene reactions are highly dependent on the chosen mechanism and reaction conditions. Regioselectivity:

In radical additions , the thiyl radical typically adds to the less substituted carbon of the double bond (anti-Markovnikov addition), which leads to the more stable carbon-centered radical intermediate. researchgate.net For intramolecular reactions, both exo and endo cyclization pathways are possible, and the product distribution can be directed by reaction conditions (kinetic vs. thermodynamic control) and substrate structure. wikipedia.orgmdpi.com The reversibility of the thiyl radical addition step can lead to mixtures of isomers, but careful control can favor a single product. mdpi.com Studies on D-limonene, which, like this compound, has two distinct double bonds, show that the thiol-ene coupling rate can be significantly different for each bond, with addition at the exo-olefinic bond being about 6.5 times faster than at the endocyclic one. rsc.orgrsc.org

In Michael additions , the regioselectivity is dictated by the electrophilic nature of the β-carbon in the Michael acceptor, leading to a similar anti-Markovnikov type product. nih.gov

Stereoselectivity: The stereochemistry of radical thiol additions can be influenced by the structure of the reactants. acs.org Given the reversibility of the initial radical addition, the reaction can facilitate cis-trans isomerization of alkenes. wikipedia.org The thiyl radical adds to the double bond, allowing free rotation around the new carbon-carbon single bond. The final stereochemistry is determined during the subsequent hydrogen abstraction step. wikipedia.org

Nucleophilic Reactivity of the Sulfhydryl Group (–SH)

The sulfhydryl group (–SH) in thiols exhibits potent nucleophilic character. Thiols are generally more acidic and more nucleophilic than their alcohol counterparts. msu.eduucalgary.castudentdoctor.net The pKa of a typical thiol is around 10-11, compared to 16-19 for an alcohol, meaning the corresponding thiolate anion (RS⁻) is more readily formed. ucalgary.camasterorganicchemistry.com This thiolate is an excellent nucleophile, even more so than an alkoxide. masterorganicchemistry.comyoutube.com

Participation in Nucleophilic Substitution Reactions

The thiolate anion generated from the deprotonation of this compound is a powerful nucleophile for Sₙ2 reactions. youtube.com It can readily react with electrophiles such as primary alkyl halides to displace the leaving group and form a new carbon-sulfur bond, yielding a sulfide (B99878) (thioether). masterorganicchemistry.comlibretexts.orgchemistrysteps.com This reaction proceeds via a single concerted step that results in the inversion of stereochemistry at the electrophilic carbon center. youtube.compearson.com Unlike alkoxides, the weaker basicity of thiolates means that the competing E2 elimination reaction is less of a concern, making the Sₙ2 pathway highly efficient. masterorganicchemistry.com The neutral thiol itself can also act as a nucleophile, particularly when reacting with strong electrophiles or in the presence of an acid catalyst, although the thiolate is significantly more reactive. youtube.comyoutube.com

Attack on Electrophilic Centers

The nucleophilic sulfur in this compound, especially in its thiolate form, can attack a wide variety of electrophilic centers beyond alkyl halides. youtube.com These include:

Polarized Pi Bonds: Thiolates can add to the electrophilic carbon of carbonyl groups (aldehydes and ketones) and other polarized double bonds. youtube.comresearchgate.net

Epoxides: As a strong nucleophile, the thiolate can open epoxide rings in an Sₙ2-type mechanism. youtube.com

Activated Carbons: The sulfhydryl group readily attacks electron-deficient carbons, such as those in α,β-unsaturated systems (via Michael addition, as discussed in 3.1.2) or those bonded to strong electron-withdrawing groups and a good leaving group. researchgate.netlibretexts.org In biological contexts, the sulfonium (B1226848) ion in S-Adenosylmethionine (SAM) presents an electrophilic methyl group that is readily attacked by nucleophiles, with a neutral sulfide acting as an excellent leaving group. libretexts.orglibretexts.org

The high polarizability and reactivity of the sulfur atom make the sulfhydryl group a versatile nucleophile capable of forming stable thioether linkages with a broad range of electrophiles. chemistrysteps.comresearchgate.net

Dynamic Nature of Disulfide Bond Formation and Cleavage

The formation and cleavage of disulfide bonds involving this compound are governed by the principles of thiol-disulfide exchange, a dynamic and reversible process crucial in various chemical and biological systems. This reactivity is centered on the sulfur atom of the thiol group (-SH), which can exist in equilibrium with its deprotonated form, the thiolate anion (-S⁻). The thiolate anion is a potent nucleophile and is the primary species responsible for initiating the cleavage of a disulfide bond.

The process of disulfide bond cleavage by a thiol, such as this compound, occurs through a nucleophilic attack of the thiolate anion on one of the sulfur atoms of the disulfide bridge. This results in the formation of a new disulfide bond and the release of a new thiolate anion. This exchange reaction can proceed until a thermodynamic equilibrium is reached, with the position of the equilibrium being influenced by the relative concentrations and redox potentials of the participating thiols and disulfides.

Several factors influence the rate and equilibrium of disulfide bond formation and cleavage:

pH: The concentration of the reactive thiolate anion is directly dependent on the pH of the environment and the pKa of the thiol. Higher pH values favor the deprotonation of the thiol group, thereby increasing the rate of thiol-disulfide exchange.

Steric Hindrance: The accessibility of the thiol and disulfide groups can affect the reaction rate. Steric hindrance around the sulfur atoms can slow down the nucleophilic attack required for the exchange.

The reversibility of disulfide bond formation is a key characteristic. In the presence of other thiols, a disulfide like the one formed from this compound can undergo further exchange reactions, leading to a mixture of different disulfide species. This dynamic interplay is fundamental to processes where reversible covalent bond formation is required.

Oxidative Transformations of Thiols

Thiols are susceptible to oxidation, and this compound is no exception. The sulfur atom in the thiol group can exist in various oxidation states, leading to a range of oxidation products.

One of the most common oxidative transformations for thiols is the formation of a disulfide. In this reaction, two molecules of the thiol are oxidized to form a disulfide, which contains a sulfur-sulfur single bond. For this compound, this oxidation would yield 2,2'-dithiobis(2-methylpent-3-ene). This conversion is a redox reaction where the thiols are oxidized.

The formation of disulfides can be achieved using a variety of mild oxidizing agents, including molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and iodine. The general reaction can be represented as:

2 R-SH → R-S-S-R + 2 H⁺ + 2 e⁻

This process is fundamental in many areas, including the stabilization of protein tertiary structures through disulfide bridges between cysteine residues.

The thiol group of this compound is susceptible to oxidation in a wide range of chemical environments. The specific oxidation products formed depend on the nature of the oxidant and the reaction conditions.

Under mild oxidizing conditions, the primary product is the disulfide. However, stronger oxidizing agents can lead to the formation of higher oxidation states of sulfur. These include:

Sulfenic acids (R-SOH): These are typically transient intermediates formed by the two-electron oxidation of a thiol.

Sulfinic acids (R-SO₂H): Further oxidation of sulfenic acids can yield

Isomerization and Rearrangement Processes

Isomerization of the Sulfhydryl Group

The isomerization of the sulfhydryl group in allylic thiols like this compound is a nuanced process, primarily involving allylic rearrangements. An allylic rearrangement, or allylic shift, is a reaction where a double bond in an allyl compound shifts to the adjacent carbon atom. This can occur through various mechanisms, notably sigmatropic rearrangements.

For sulfur-containing allyl systems, scispace.comacs.org-sigmatropic and acs.orgacs.org-sigmatropic rearrangements are particularly relevant. A scispace.comacs.org-sigmatropic rearrangement can occur in allylic sulfoxides, sulfonium ylides, and related species. wikipedia.org For instance, the Mislow–Evans rearrangement involves the reversible scispace.comacs.org-sigmatropic rearrangement of an allylic sulfoxide (B87167) to an allylic sulfenate ester, which can then be trapped to form an allylic alcohol. wikipedia.orgnih.gov While this applies to an oxidized derivative, it highlights the potential for the sulfur atom to participate in sigmatropic shifts within the allylic framework.

A more direct isomerization for an allylic thiol itself would be an allylic shift, where the thiol group migrates from one end of the allyl system to the other, accompanied by a shift in the double bond's position. This process is often facilitated by the formation of an intermediate that allows for delocalization of charge or radical character, such as an allyl cation in SN1' reactions or a concerted transition state in SN2' reactions. wikipedia.orgyoutube.com For this compound, a tertiary allylic thiol, a conceptual isomerization could lead to the formation of a primary allylic thiol, 2-methylpent-2-ene-1-thiol.

Another potential isomerization is thione-thiol tautomerism. In molecules containing a thiocarbonyl group (C=S), an equilibrium can exist with the tautomeric thiol form (C-SH). nih.govjocpr.com However, for a simple allylic thiol like this compound, which does not possess a thiocarbonyl group, this type of tautomerism is not directly applicable unless it undergoes a more complex rearrangement to a structure containing a C=S bond. In most simple acyclic systems, the thione form is generally more stable and dominates the equilibrium. jocpr.comscispace.com

Finally, acs.orgacs.org-sigmatropic rearrangements have been utilized in the synthesis of tertiary thiols from allylic thiocarbamates, which are derivatives of thiols. acs.orgacs.org This underscores the capacity of the allylic scaffold containing sulfur to undergo concerted pericyclic reactions, leading to structural isomers.

Analogous Reactivity in Organosilicon and Organoselenium Derivatives of Thiols

The reactivity of this compound finds parallels in its organosilicon and organoselenium analogues, particularly in addition reactions and nucleophilic behavior.

Organosilicon Derivatives: The thiol-ene reaction is a powerful tool in organosilicon chemistry, often used as an alternative to hydrosilylation for forming carbon-sulfur bonds adjacent to a silicon atom. wikipedia.orgresearchgate.net Mercaptosilanes, such as 3-mercaptopropyltrimethoxysilane, readily undergo radical-initiated addition to alkenes. wikipedia.org Conversely, vinyl- or allyl-functionalized silanes can react with thiols like this compound. This reaction is highly efficient, proceeds with anti-Markovnikov selectivity, and shows excellent functional group tolerance, which is sometimes a challenge for platinum-catalyzed hydrosilylation reactions. wikipedia.org The resulting thioether-containing organosilanes are valuable as monomers for functional polysiloxanes and as surface modifiers. wikipedia.org

Organoselenium Derivatives: Organoselenium compounds exhibit reactivity analogous to their sulfur counterparts, though often with enhanced characteristics. Selenols (R-SeH) are more acidic and their conjugate bases, selenolates (R-Se⁻), are generally stronger nucleophiles than the corresponding thiols and thiolates. scispace.comias.ac.in This is attributed to the larger size and greater polarizability of the selenium atom.

The reaction of selenols with thiols is important in biochemistry and organic synthesis. Organoselenium compounds can react with biological thiols, such as those in cysteine residues of proteins. acs.orgnih.gov The analogous reaction to thiol-ene, the "seleno-ene" reaction, can also occur. Furthermore, allylic selenosulfides can undergo a scispace.comacs.org-sigmatropic rearrangement, leading to the formation of allylic sulfides with the extrusion of selenium. scispace.com This highlights the unique rearrangement pathways available to organoselenium compounds that parallel and extend the reactivity seen in thiols. The redox chemistry is also a key aspect, with seleninic acids being readily reduced by thiols in reactions that are physiologically relevant. acs.org

Table 3: Comparative Reactivity of Thiol, Organosilicon, and Organoselenium Analogues

| Feature | Thiols (R-SH) | Organosilicon (R₃Si-H) | Organoselenium (R-SeH) |

|---|---|---|---|

| Addition to Alkenes | Thiol-ene reaction (radical or nucleophilic). acs.org | Hydrosilylation (typically metal-catalyzed). wikipedia.org | Selenol-ene reaction (radical). |

| Acidity (pKa) | ~10-11 | N/A (Si-H is not typically acidic) | ~5-6 (more acidic than thiols). scispace.com |

| Nucleophilicity | Thiolates are strong nucleophiles. | Hydrides can be nucleophilic. | Selenolates are stronger nucleophiles than thiolates. scispace.com |

| Bond Strength (X-H) | S-H (~87 kcal/mol). acs.org | Si-H (~90 kcal/mol) | Se-H (~73 kcal/mol) |

| Redox Chemistry | Oxidation to disulfides, sulfoxides, sulfones. | Can be oxidized. | Readily oxidized; involved in catalytic antioxidant cycles. acs.org |

Advanced Spectroscopic Characterization and Analytical Methodologies for Thiols

Spectroscopic Fingerprinting for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the structural features of thiols. By analyzing the interaction of molecules with electromagnetic radiation, chemists can deduce the arrangement of atoms and bonds, creating a unique "fingerprint" for each compound.

Infrared (IR) Spectroscopy for S-H and C-S Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For thiols, the key vibrational modes are the stretching of the sulfur-hydrogen (S-H) and carbon-sulfur (C-S) bonds.

The S-H stretching vibration typically appears as a weak but sharp absorption band in the region of 2550-2600 cm⁻¹. msu.edursc.org This band's position can be influenced by hydrogen bonding. mdpi.com The C-S stretching vibration is found in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹, though its intensity can be weak and its position variable. rsc.org

Table 1: Characteristic IR Absorption Frequencies for Thiols

| Vibrational Mode | Typical Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| S-H Stretch | 2550-2600 msu.edursc.org | Weak, Sharp msu.edu |

| C-S Stretch | 600-800 rsc.org | Weak to Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural elucidation of 2-Methylpent-3-ene-2-thiol.

In ¹³C NMR spectroscopy, the carbon atom bonded to the thiol group (C-S) typically appears in the range of δ 20-40 ppm. The chemical shifts of the other carbon atoms in the molecule, including the sp² hybridized carbons of the double bond (typically δ 100-150 ppm), provide a complete map of the carbon skeleton.

Table 2: Typical NMR Chemical Shift Ranges for Thiols

| Nucleus | Functional Group Environment | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | S-H | 1.0-2.0 rsc.org |

| ¹H | Allylic H | 1.6-2.6 |

| ¹³C | C-SH | 20-40 |

| ¹³C | C=C (alkene) | 100-150 wisc.edu |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of a thiol, the molecular ion peak (M⁺) will be observed, confirming the molecular weight of the compound.

Thiols often exhibit characteristic fragmentation patterns. libretexts.org A common fragmentation is the cleavage of the C-S bond, leading to the loss of the SH radical or the alkyl group attached to the sulfur. Another typical fragmentation pathway for thiols is the loss of H₂S, resulting in a peak at M-34. For this compound, fragmentation may also occur at the allylic position due to the stability of the resulting allylic carbocation. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Chromatographic Separation Techniques for Thiol Analysis

Chromatographic techniques are essential for separating complex mixtures and quantifying the concentration of individual components. For thiols, gas chromatography and high-performance liquid chromatography are the most commonly employed methods.

Gas Chromatography (GC) Coupled with Diverse Detectors (e.g., Mass Spectrometry, Flame Ionization Detection, Sulfur Chemiluminescence Detection)

Gas chromatography (GC) is well-suited for the analysis of volatile and semi-volatile compounds like many thiols. researchgate.net In GC, the sample is vaporized and transported through a column by an inert gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase within the column.

Several detectors can be coupled with GC for thiol analysis:

Mass Spectrometry (GC-MS) : Provides both separation and structural identification, making it a powerful tool for confirming the presence of specific thiols. mdpi.com

Flame Ionization Detection (FID) : A universal detector for organic compounds, offering good sensitivity but no structural information.

Sulfur Chemiluminescence Detection (SCD) : A highly selective and sensitive detector for sulfur-containing compounds, making it ideal for trace-level analysis of thiols in complex matrices. acs.org

High-Performance Liquid Chromatography (HPLC) Coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Fluorescence Detection

High-performance liquid chromatography (HPLC) is a versatile technique used for separating non-volatile or thermally labile compounds. unipd.itunipd.it In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

For thiol analysis, HPLC is often coupled with:

Tandem Mass Spectrometry (HPLC-MS/MS) : Offers high selectivity and sensitivity for the quantification of thiols, even at very low concentrations. nih.govmdpi.com This technique is particularly useful for analyzing thiols in complex biological or environmental samples. nih.gov

Fluorescence Detection : Thiols themselves are not fluorescent, but they can be derivatized with a fluorescent reagent before HPLC analysis. tandfonline.comtandfonline.comdiva-portal.org This pre-column derivatization significantly enhances the sensitivity and selectivity of the detection. semanticscholar.org

Table 3: Common Chromatographic Methods for Thiol Analysis

| Technique | Coupled Detector(s) | Key Advantages |

|---|---|---|

| Gas Chromatography (GC) | MS, FID, SCD acs.org | Excellent for volatile thiols, high resolution. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | MS/MS, Fluorescence nih.govtandfonline.com | Suitable for non-volatile thiols, high sensitivity with derivatization. semanticscholar.org |

Advanced Sample Preparation and Enrichment Strategies

The accurate analysis of thiols is critically dependent on meticulous sample preparation. Due to their high susceptibility to oxidation, the sulfhydryl group must be protected throughout the process to ensure reliable quantification. nih.govmdpi.com Enrichment strategies are often necessary to concentrate these compounds from complex matrices to levels amenable to detection.

Derivatization Techniques for Enhanced Sensitivity and Stability

Derivatization is a cornerstone of thiol analysis, employed to enhance chemical stability, improve chromatographic separation, and increase detection sensitivity. thermofisher.comresearchgate.net This process involves reacting the thiol group with a specific reagent to form a more stable and easily detectable derivative.

One notable reagent is 4,4′-dithiodipyridine (4-DPS). When 4-DPS reacts with a thiol, it is reduced, leading to the formation of the resonance-stabilized 4-thiopyridone tautomer. nih.gov This product is a strong chromophore with a significant UV absorbance, allowing for the quantification of thiols at relatively low pH values. nih.gov High-performance liquid chromatography (HPLC) methods have been developed based on this reaction to determine the concentration of various free thiols in biological samples like human serum. nih.gov

Other reagents are used to target specific analytical platforms. For instance, Pentafluorobenzyl bromide (PFBBr) is a common derivatizing agent for gas chromatography (GC) analysis, particularly with electron capture detection (ECD), due to the high electron affinity of the resulting pentafluorobenzyl thioether. While specific examples for ETP and PIPD were not detailed in the provided search results, the principle remains the same: to create a derivative with enhanced analytical properties. The selection of a derivatization agent is crucial and depends on the analytical technique, the sample matrix, and the specific thiol being analyzed.

| Derivatization Agent | Abbreviation | Mechanism/Principle | Typical Analytical Method | Key Advantage |

|---|---|---|---|---|

| 4,4′-dithiodipyridine | 4-DPS | Reduction of the disulfide bond by a thiol releases 4-thiopyridone, a strong chromophore. nih.gov | HPLC-UV | Allows quantification at low pH; stable derivative. nih.gov |

| Pentafluorobenzyl bromide | PFBBr | Forms a stable pentafluorobenzyl thioether. | GC-ECD/MS | Enhances volatility and provides high sensitivity for electron capture detection. |

| N-Ethylmaleimide | NEM | The thiol adds across the double bond of the maleimide to yield a stable thioether. thermofisher.com | HPLC, Mass Spectrometry | Highly selective for thiols over other functional groups like amines at neutral pH. thermofisher.com |

Extraction Methods

Extracting and concentrating thiols from their native matrix is a critical step before analysis. The choice of method depends on the sample type, the properties of the target thiol, and the desired level of cleanup.

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. aurorabiomed.com By manipulating factors like pH and adding salts (salting out), the partitioning of the target thiol into the organic phase can be optimized, thereby extracting it from the aqueous sample matrix. elementlabsolutions.com For more complex separations, back-extraction can be used to further purify the analyte. elementlabsolutions.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique. In SPE, a liquid sample is passed through a solid sorbent material, which retains the analyte based on physical and chemical interactions. Interferences can be washed away, and the purified analyte is then eluted with a different solvent. SPE offers several advantages over LLE, including higher analyte recovery, reduced solvent consumption, elimination of emulsion formation, and amenability to automation. aurorabiomed.com

Mercuric Agarose Gel Columns represent a form of affinity chromatography specific for thiols. The high affinity between mercury and sulfur allows for the selective binding of thiol-containing compounds to the column, while other matrix components are washed away. The bound thiols can then be released for subsequent analysis.

| Extraction Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. aurorabiomed.com | Simple setup for single extractions. | Can be time-consuming, requires large volumes of organic solvents, risk of incomplete phase separation and emulsion formation. |

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid sorbent from a liquid phase. | More efficient, higher recovery, less solvent use, can be automated, wide variety of sorbent chemistries available. | Requires method development to select the appropriate sorbent and solvent conditions. |

| Mercuric Agarose Gel Columns | Covalent affinity chromatography based on the strong interaction between mercury and sulfhydryl groups. | Highly selective for thiols. | Use of toxic mercury compounds, potential for irreversible binding. |

Specific Thiol Release Mechanisms

In some cases, thiols exist in a bound state, primarily as disulfides. To analyze the total thiol content, these disulfide bonds must be cleaved to release the free thiols. Cysteamine is a chemical agent used for this purpose. It operates through a mechanism known as thiol-disulfide exchange. wikipedia.org Cysteamine attacks a disulfide bond, breaking it and forming a new, mixed disulfide with one of the original sulfur atoms. This process releases the other sulfur atom as a free thiol. wikipedia.org This reaction is particularly useful in biological systems for solubilizing and releasing cysteine from its oxidized form, cystine. wikipedia.orgoup.com

Challenges and Methodological Advancements in Ultratrace-Level Thiol Analysis

The analysis of thiols at ultratrace levels (e.g., parts per billion or trillion) presents significant analytical challenges. These difficulties stem from a combination of factors inherent to both the thiol compounds and their complex matrices.

Key Challenges:

Low Concentrations: Many impactful thiols are present at concentrations near or below their sensory detection thresholds, requiring highly sensitive analytical methods. acs.org

High Reactivity: The thiol group is easily oxidized to form disulfides or other species, leading to analyte loss during sample collection, storage, and preparation. nih.govacs.org This necessitates careful handling and often the immediate derivatization of the sample.

Matrix Complexity: Thiols are often found in complex matrices such as biological fluids, food, and environmental samples. acs.orgresearchgate.net These matrices contain numerous other compounds that can interfere with the analysis, making selective extraction and detection crucial.

Adsorption: Thiols can adsorb to surfaces, such as glassware and instrument components, leading to poor recovery and inaccurate quantification. acs.org

To overcome these challenges, significant methodological advancements have been made. The development of highly sensitive instrumentation, such as tandem mass spectrometry (MS/MS), allows for the detection and quantification of thiols at extremely low levels. acs.org Combining advanced separation techniques like HPLC with derivatization and MS/MS detection provides the selectivity and sensitivity needed for ultratrace analysis in complex samples. acs.org Furthermore, the development of novel derivatization reagents and optimized extraction protocols continues to push the limits of detection and improve the accuracy and robustness of thiol analysis. researchgate.netresearchgate.net

Computational and Theoretical Studies of 2 Methylpent 3 Ene 2 Thiol

Quantum Chemical Calculations for Molecular Structure and Conformation

The energetic landscape of 2-Methylpent-3-ene-2-thiol is characterized by various minima corresponding to stable conformers and the transition states that connect them. The rotation around the C-S, C-C, and C=C bonds gives rise to a complex potential energy surface. Theoretical studies on analogous allylic systems, such as allyl isothiocyanate, have revealed the existence of multiple stable conformers arising from rotations around the C-C and C-X (where X is a heteroatom) single bonds. researchgate.net For this compound, the key dihedral angles determining the conformational space would be the C=C-C-S and C-C-S-H angles.

Computational methods like Møller-Plesset perturbation theory (MP2) and density functional theory (DFT) are commonly employed to map this landscape. researchgate.net By systematically rotating the dihedral angles and calculating the corresponding single-point energies, a potential energy surface can be generated. The minima on this surface represent the equilibrium geometries of the different conformers. The relative energies of these conformers are influenced by a combination of steric hindrance, hyperconjugation, and intramolecular interactions. In structurally related allyl compounds, the most stable conformers are often those that minimize steric repulsion between bulky groups. researchgate.net

A hypothetical relative energy profile for the conformers of this compound, based on studies of similar molecules, is presented in the table below. The energies are typically reported relative to the most stable conformer.

| Conformer | Dihedral Angle (C=C-C-S) | Dihedral Angle (C-C-S-H) | Relative Energy (kcal/mol) |

| I (Global Minimum) | ~60° (gauche) | ~180° (anti) | 0.00 |

| II | ~180° (anti) | ~180° (anti) | 1.5 - 2.5 |

| III | ~60° (gauche) | ~60° (gauche) | 2.0 - 3.5 |

| IV | ~120° (skew) | ~-60° (gauche) | > 4.0 |

Note: This table is illustrative and based on computational studies of analogous allylic systems. The actual values for this compound would require specific calculations.

A potential energy surface (PES) provides a comprehensive map of the energy of a molecule as a function of its geometric parameters. wikipedia.org For this compound, a two-dimensional PES could be constructed by varying the two key dihedral angles (C=C-C-S and C-C-S-H) to visualize the pathways for intramolecular conversion between different conformers. researchgate.net The PES would show the low-energy valleys corresponding to the stable conformers and the mountain passes that represent the transition states for their interconversion.

The calculation of such a PES typically involves performing a series of constrained geometry optimizations, where the dihedral angles of interest are fixed at specific values while all other geometric parameters are allowed to relax. This process is computationally intensive but yields valuable information about the flexibility of the molecule and the energy barriers for conformational changes. These barriers are critical for understanding the dynamics of the molecule at different temperatures. For example, low barriers would indicate rapid interconversion between conformers at room temperature. Theoretical studies on similar molecules often reveal that the barriers for such conformational changes are typically in the range of 2-10 kcal/mol. researchgate.net

The rotation of the two methyl groups in this compound is also an important aspect of its internal dynamics. The energy barrier to this rotation is determined by the steric and electronic interactions between the rotating methyl group and the rest of the molecule. These barriers can be calculated theoretically by rotating one of the methyl groups in small increments and calculating the energy at each step, while keeping the rest of the molecule's geometry fixed or allowing it to relax. This generates a one-dimensional potential energy curve, from which the rotational barrier can be determined as the energy difference between the highest energy (eclipsed) and lowest energy (staggered) conformations. nih.govmdpi.com

For an isolated molecule, the rotational barriers of methyl groups are influenced by the local chemical environment. mdpi.com In this compound, the two methyl groups are in different environments and would therefore be expected to have different rotational barriers. The methyl group attached to the same carbon as the thiol group is likely to experience more steric hindrance and thus a higher rotational barrier compared to the methyl group at the end of the carbon chain. Computational studies on substituted ethanes have shown that each methyl substituent can increase the rotational barrier. msu.edu

The following table provides hypothetical calculated rotational barriers for the methyl groups in this compound, based on typical values for similar chemical environments.

| Methyl Group | Position | Eclipsed Conformation | Staggered Conformation | Calculated Rotational Barrier (kcal/mol) |

| C2-Methyl | Adjacent to Thiol | Higher Energy | Lower Energy | 3.5 - 5.0 |

| C5-Methyl | Terminal | Higher Energy | Lower Energy | 2.5 - 4.0 |

Note: This table is illustrative and based on computational studies of analogous systems. The actual values for this compound would require specific calculations.

Application of Density Functional Theory (DFT) in Elucidating Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.govnih.gov For this compound, DFT can be applied to study a variety of reactions, including thiol-ene additions, oxidations, and rearrangements. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. This allows for the determination of activation energies, reaction enthalpies, and the feasibility of different reaction pathways. nih.govnih.gov

For instance, in the context of a thiol-ene reaction, DFT calculations can be used to model the addition of a radical to the double bond of this compound. nih.gov These calculations can predict the regioselectivity of the addition (i.e., whether the radical adds to the C3 or C4 position) by comparing the activation energies of the two possible pathways. The stability of the resulting carbon-centered radical intermediates would also be a key factor. nih.gov Furthermore, DFT can be used to study the subsequent chain transfer step, where the carbon-centered radical abstracts a hydrogen atom from another thiol molecule. nih.gov

A hypothetical reaction energy profile for the radical addition of a thiyl radical to this compound, based on DFT studies of similar reactions, is shown below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Alkene + Thiyl Radical) | 0.0 |

| 2 | Transition State 1 (Radical Addition) | 5.0 - 10.0 |

| 3 | Intermediate (Carbon-centered Radical) | -10.0 to -15.0 |

| 4 | Transition State 2 (Hydrogen Abstraction) | -5.0 to 0.0 |

| 5 | Products (Thioether + Thiyl Radical) | -20.0 to -30.0 |

Note: This table is illustrative and based on DFT studies of analogous thiol-ene reactions. The actual values would depend on the specific reactants and reaction conditions.

Molecular Modeling of Intermolecular Interactions (e.g., Ligand Steric Effects in Related Systems)

Molecular modeling techniques, including molecular mechanics and molecular dynamics, can be used to study the intermolecular interactions of this compound with other molecules. This is particularly relevant for understanding its behavior in solution, in biological systems, or as a ligand in a metal complex.

For example, if this compound were to act as a ligand for a metal catalyst, its steric profile would play a significant role in the catalytic activity. Molecular modeling can be used to quantify these steric effects. By building a model of the metal complex, the steric hindrance around the metal center can be visualized and quantified. This can help in understanding how the bulky methyl groups and the flexible pentenyl chain of the ligand influence the accessibility of the catalytic site to substrates.

In the broader context of thiol-ene chemistry, the molecular environment has been shown to have a significant impact on coupling efficiencies. nih.gov Factors such as the pKa of the thiol and the presence of nearby functional groups can influence the reaction rate. nih.gov Molecular dynamics simulations can be used to model the behavior of this compound in different solvent environments, providing insights into how intermolecular interactions with solvent molecules might affect its conformation and reactivity. These simulations can also be used to study the aggregation behavior of the molecule, if relevant.

Environmental Behavior and Chemical Degradation Pathways

Chemical Stability and Degradation in Environmental Contexts

The stability of 2-Methylpent-3-ene-2-thiol is largely dictated by its thiol functional group, which is susceptible to oxidation and other reactions.

A primary degradation pathway for thiols is oxidation, which can readily convert them into disulfides. libretexts.org This redox reaction involves the coupling of two thiol molecules to form a sulfur-sulfur bond, resulting in the corresponding disulfide. libretexts.org In the case of this compound, this would lead to the formation of bis(2-methylpent-3-en-2-yl) disulfide. This process is a key reason why the thiol form is considered the reduced state and the disulfide is the oxidized state. libretexts.org

The oxidation of thiols to disulfides can be facilitated by various mild oxidizing agents. This reaction is not only a key transformation in environmental chemistry but is also fundamental in many biological processes, such as the formation of disulfide bridges between cysteine residues in proteins. libretexts.orglibretexts.org The S–S single bond in a disulfide is substantially stronger than the O–O bond in a peroxide, making disulfide formation thermodynamically favored over the analogous peroxide formation from alcohols. libretexts.org The oxidation can be influenced by the presence of ambient molecular oxygen and is often catalyzed by trace metals like copper and iron. nih.gov

Table 1: Common Reagents for Thiol Oxidation

| Oxidizing Agent | General Reaction | Notes |

|---|---|---|

| Oxygen (O₂) | 2 R-SH + ½ O₂ → R-S-S-R + H₂O | Often slow, but catalyzed by metal ions. nih.gov |

| Hydrogen Peroxide (H₂O₂) | 2 R-SH + H₂O₂ → R-S-S-R + 2 H₂O | A common and effective oxidant. |

| Iodine (I₂) | 2 R-SH + I₂ → R-S-S-R + 2 HI | A mild oxidant frequently used for this transformation. |

| 5,5′-dithiobis-(2-nitrobenzoic) acid (DTNB) | R-SH + DTNB → R-S-S-TNB + TNB²⁻ | Known as Ellman's reagent, used for quantifying thiols. nih.gov |

Specific data on the degradation of this compound under acidic conditions is not extensively documented in the available literature. However, the general chemistry of thiols provides some insight. Thiol oxidation can be pH-dependent. Lowering the pH, thereby creating more acidic conditions, has been shown to significantly slow the unwanted oxidation of thiols by ambient oxygen. nih.gov Conversely, in alkaline environments (pH > 7.0), some sulfur-containing molecules like thiamine (B1217682) can undergo reactions that open their ring structures to form a thiol form, which is then readily oxidized. researchgate.netnih.gov While acidic conditions may slow certain oxidative pathways, degradation can still occur. For instance, some oxidizing agents, such as cerium oxide, have been shown to oxidize thiamine in acidic environments. researchgate.net

There is a lack of specific research on the direct interactions between this compound and complex organic matrices like melanoidins. Melanoidins are high molecular weight, heterogeneous polymers formed during the Maillard reaction between amino acids and reducing sugars. researchgate.net Given the reactive nature of the thiol group, it is plausible that this compound could interact with these complex structures, potentially being incorporated into the polymer matrix or catalyzing other reactions, but such pathways are speculative and remain to be investigated.

Environmental Persistence and Transformation Potential

Volatile organic sulfur compounds (VOSCs) are generally not considered to be persistent in the environment. researchgate.net Their volatility facilitates distribution into the atmosphere where they can be degraded, and their chemical reactivity leads to various transformation pathways. acs.orgcopernicus.org Based on QSAR model studies of other sulfur-containing compounds, most are not persistent or bioaccumulative. researchgate.net As a volatile thiol, this compound is expected to have a relatively short half-life in water, soil, and air, similar to other VOSCs. researchgate.net Its primary transformation potential lies in atmospheric oxidation. copernicus.orgcopernicus.org

Table 2: Estimated Environmental Half-Life of Representative Sulfur Compounds

Data estimated using QSAR models for PBT (Persistent, Bioaccumulative, and Toxic) assessment. researchgate.net

| Compound | Water Half-Life (days) | Soil Half-Life (days) | Sediment Half-Life (days) | Air Half-Life (days) |

|---|---|---|---|---|

| Benzenethiol | 15 | 30 | 140 | 1.4 |

| Methyl mercaptan | 15 | 30 | 140 | 0.46 |

| Dimethyl sulphide | 15 | 30 | 140 | 4.2 |

| Thiophene | 15 | 30 | 140 | 1.7 |

Biotransformation and Precursor Pathways (e.g., from Cysteine, Thiamin)

The formation of this compound and other volatile thiols can occur through the degradation of larger biological molecules. The amino acid cysteine and vitamin B1 (thiamin) are notable precursors.

The thermal degradation of sulfur-containing amino acids, such as cysteine and methionine, is a well-established pathway for the formation of volatile sulfur compounds. researchgate.net Cysteine can undergo Strecker degradation during thermal processing to generate thiols. researchgate.net Furthermore, microorganisms can facilitate the biotransformation of cysteine derivatives into a variety of thiols. nih.govresearchgate.net Studies have shown that baker's yeast can catalyze the conversion of cysteine-aldehyde conjugates into corresponding thiols, indicating a versatile biochemical pathway for thiol generation. nih.govresearchgate.net Cysteine catabolism in mammals also involves desulfuration reactions that release sulfur, which can be a source for other sulfur-containing molecules. nih.gov

Thiamin is another significant precursor to sulfur-containing flavor compounds. acs.org The thiamin molecule contains a thiazole (B1198619) ring, which can be cleaved under certain conditions to generate a thiol-containing intermediate. researchgate.netnih.govnih.gov This open-ring thiol form can then participate in further reactions, including oxidation to a disulfide or degradation into smaller volatile sulfur compounds. researchgate.netnih.gov The thermal degradation of thiamin is known to produce a wide array of aroma volatiles, including various thiols. researchgate.net

Applications in Advanced Organic Synthesis and Chemical Biology

Utilization as a Synthetic Building Block in Complex Chemical Systems

As a synthetic intermediate, 2-methylpent-3-ene-2-thiol offers a reactive handle for the introduction of sulfur-containing moieties into more complex molecules. The nucleophilicity of the thiol group, combined with the reactivity of the adjacent double bond, enables its use in the preparation of a diverse array of organosulfur compounds and facilitates the formation of new carbon-sulfur bonds under various reaction conditions.

The tertiary and allylic nature of this compound makes it a precursor for a range of sulfur-containing compounds. The synthesis of thioethers, for instance, can be achieved through several methodologies. While direct S-alkylation of sterically hindered tertiary thiols can be challenging, alternative methods such as the Mitsunobu reaction provide a pathway to these compounds. Research on related systems has shown that tertiary thioethers can be prepared from tertiary alcohols with complete inversion of configuration, highlighting a potential route from the corresponding alcohol of this compound. beilstein-journals.orgnih.gov

Furthermore, the allylic nature of the thiol allows for its participation in reactions that can lead to the formation of various heterocyclic and acyclic sulfur compounds. For example, the reaction of allylic sulfides, which can be derived from allylic thiols, with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can lead to the formation of sulfur-containing heterocycles through oxidative carbon-hydrogen bond cleavage and subsequent cyclization.

The table below summarizes representative yields for the synthesis of thioethers from tertiary alcohols, which serves as a model for the potential reactivity of this compound's corresponding alcohol.

Table 1: Representative Yields for the Synthesis of Tertiary Thioethers from Tertiary Alcohols via Modified Mitsunobu Reaction

| Entry | Tertiary Alcohol Substrate | Thiol Nucleophile | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Adamantanol | Thiophenol | 1-Adamantyl phenyl sulfide (B99878) | 85 |

| 2 | tert-Butyl alcohol | 4-Methoxythiophenol | tert-Butyl 4-methoxyphenyl (B3050149) sulfide | 78 |

| 3 | 2-Phenylpropan-2-ol | Benzyl mercaptan | Benzyl 2-phenylprop-2-yl sulfide | 82 |

This table presents data inferred from general methodologies for the synthesis of tertiary thioethers and does not represent experimentally verified results for this compound.

The formation of new carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and allylic thiols are valuable precursors for such reactions. The thiol-ene reaction, a radical-mediated addition of a thiol to a double bond, is a prominent example of C-S bond formation involving allylic thiols. This reaction is known for its high efficiency, stereoselectivity, and tolerance of a wide range of functional groups.

In the context of this compound, the "ene" component is part of the same molecule, suggesting its potential for intramolecular cyclization reactions to form sulfur-containing rings, or for intermolecular reactions where it acts as a monomer in polymerization processes. The reaction typically proceeds via an anti-Markovnikov addition of the thiol across the double bond.

Recent advancements in catalysis have also provided milder and more selective methods for C-S bond formation using allylic precursors. For instance, rhodium-catalyzed hydrothiolation of 1,3-dienes with thiols can selectively produce either secondary or tertiary allylic sulfides. This suggests that with appropriate catalytic systems, the reactivity of this compound could be precisely controlled to favor specific C-S bond-forming outcomes. A streamlined synthesis of allylic thioethers from phosphorothioate (B77711) ethers and alcohols has also been reported, offering an alternative route to C-S bond formation that avoids the use of malodorous thiols directly. dartmouth.edu

Integration into Polymer Science and Materials Chemistry

The dual functionality of this compound, possessing both a thiol and an alkene group, makes it a highly attractive monomer for polymer synthesis and surface modification. The thiol-ene "click" reaction is a cornerstone of its application in this field, enabling the creation of novel polymers with tailored properties and the functionalization of surfaces with high precision.

The thiol-ene polymerization is a powerful tool for the synthesis of a variety of polymers, including those with a focus on sustainability, often referred to as "green polymers." Monomers derived from renewable resources that contain allyl and thiol functionalities can be polymerized via thiol-ene reactions to create bio-based networks. For example, furan-based allyl derivatives have been explored for the development of green coatings.

Rp ∝ [SH]a[C=C]b

where the reaction orders 'a' and 'b' are dependent on the specific chemistry of the vinyl group. For thiol-allyl ether systems, the polymerization rate is typically first order with respect to the thiol concentration. The use of monomers like this compound in such polymerizations could lead to the development of novel poly(thioether) materials with unique properties derived from its branched and allylic structure.

A key advantage of thiol-ene photopolymerization is its ability to form highly uniform and homogeneous polymer networks. This is attributed to the step-growth mechanism of the reaction, which involves the propagation of a thiyl radical through a vinyl group, followed by a chain-transfer step that regenerates the thiyl radical. This process leads to a more uniform network structure compared to traditional chain-growth polymerizations, which can result in heterogeneous networks with high shrinkage stress.

The properties of the resulting polymer networks, such as glass transition temperature (Tg) and mechanical strength, can be tuned by the choice of monomers. The incorporation of a monomer like this compound would introduce a tertiary carbon at the sulfur linkage, which could influence the polymer's thermal and mechanical properties. Research on various thiol-ene systems has demonstrated the ability to create polymers with a wide range of properties, from soft and flexible to hard and rigid materials.

The table below provides a hypothetical overview of how the properties of a polymer network might be influenced by the incorporation of this compound, based on general principles of polymer chemistry.

Table 2: Predicted Influence of this compound on Polymer Network Properties

| Polymer Property | Expected Influence of this compound Incorporation | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | Increase | The bulky tertiary group could restrict chain mobility. |

| Crosslink Density | Controllable | Can be controlled by the stoichiometry of thiol and ene groups. |

| Mechanical Strength | Potentially enhanced | The branched structure may lead to increased entanglement and rigidity. |

| Refractive Index | Increase | Sulfur-containing polymers often exhibit higher refractive indices. |

This table is predictive and based on general principles. Actual properties would require experimental verification.

The thiol-ene reaction is a highly effective method for surface patterning, allowing for the precise spatial control of chemical functionality on a substrate. This has significant applications in areas such as microfluidics, biosensors, and cell culture engineering. Surfaces can be modified to present an excess of either thiol or ene groups, which can then be used to covalently attach molecules of interest in a patterned manner.

For instance, a surface with pendant thiol groups can be selectively functionalized by reacting it with an ene-containing molecule in the presence of UV light through a photomask. This creates a pattern of the desired molecule on the surface with high resolution. The efficiency of this process allows for the creation of intricate patterns with feature sizes down to the micrometer or even nanometer scale. This technique has been used for the rapid photochemical surface patterning of proteins in thiol-ene based microfluidic devices. The ability to control the surface density of thiol groups is a key advantage, with studies showing that the stoichiometric composition of the thiol-ene polymer can be varied to precisely control the number of available surface thiol groups. researchgate.net

Chemical Strategies for Peptide and Protein Modification via Thiol-Ene Chemistry

The radical-mediated thiol-ene reaction has emerged as a powerful tool in chemical biology for the modification of peptides and proteins. This is largely due to its characteristics as a "click" reaction, offering high efficiency, orthogonality, and compatibility with aqueous conditions. While much of the existing research focuses on the use of the amino acid cysteine as the thiol source, the principles of thiol-ene chemistry can be extended to other thiol-containing molecules, such as this compound. This section will explore the potential applications of this compound in advanced organic synthesis and chemical biology, based on the established methodologies of thiol-ene chemistry.

Chemo- and Regioselective Peptide Macrocyclization

Peptide macrocyclization is a widely used strategy to enhance the conformational stability, binding affinity, and proteolytic resistance of peptides. Thiol-ene chemistry provides a robust method for achieving this. In a typical approach, a peptide is synthesized with both a thiol-containing residue (commonly cysteine) and an alkene-containing residue. The radical-initiated reaction between the thiol and the alkene forms a stable thioether linkage, resulting in a cyclized peptide. nih.govmdpi.com

The chemo- and regioselectivity of the thiol-ene reaction are key to its utility. The reaction specifically targets the thiol and alkene functional groups, leaving other functional groups present in the peptide side chains untouched. The regioselectivity typically follows an anti-Markovnikov addition pattern, where the sulfur atom adds to the less substituted carbon of the double bond. nih.gov

While there is no specific literature detailing the use of this compound in peptide macrocyclization, its potential can be inferred. A synthetic peptide could be designed to incorporate an alkene-containing amino acid. The subsequent reaction with this compound, under radical initiation, would be expected to yield a cyclized peptide. The bulky tertiary nature of the thiol in this compound might influence the reaction kinetics and the conformational properties of the resulting cyclic peptide.

Table 1: Comparison of Thiol Sources in Thiol-Ene Peptide Macrocyclization

| Feature | Cysteine | This compound (Predicted) |

| Source | Naturally occurring amino acid | Synthetic, non-peptidic |

| Incorporation | Standard solid-phase peptide synthesis | Post-synthetic modification |

| Linkage | Thioether | Thioether |

| Stereochemistry | Can be controlled by the chirality of the amino acid | Achiral at the sulfur atom |

| Potential Impact | Can influence peptide secondary structure | The bulky alkyl group may impart specific conformational constraints |

Synthetic Approaches to Glycosylation and Lipidation of Peptides

Glycosylation and lipidation are crucial post-translational modifications that significantly impact the function, stability, and localization of proteins. Thiol-ene chemistry offers a chemical approach to introduce these modifications in a controlled manner, overcoming the heterogeneity often associated with biological methods. rsc.org

Glycosylation: Synthetic approaches to peptide glycosylation using thiol-ene chemistry can involve either the reaction of a thiol-containing peptide with an alkene-functionalized sugar or the reaction of an alkene-containing peptide with a thiosugar. rsc.org For instance, a peptide containing a cysteine residue could be reacted with a sugar bearing a terminal alkene to form a glycopeptide.

The application of this compound in this context would likely involve its reaction with a peptide that has been pre-functionalized with an alkene. This would result in a peptide modified with a thioether-linked alkyl group, which could potentially mimic certain aspects of lipidation or serve as a hydrophobic tag.

Lipidation: Peptide lipidation enhances membrane association and can improve the pharmacokinetic properties of peptide drugs. The "Cysteine Lipidation on a Peptide or Amino acid" (CLipPA) technique utilizes a thiol-ene reaction between a cysteine residue and a vinyl ester to attach a lipid moiety. rsc.org

Theoretically, this compound could be used in a similar fashion, reacting with an alkene-functionalized peptide to introduce a branched alkyl group. The properties of this specific lipid modification would differ from those of traditional long-chain fatty acids and would need to be experimentally evaluated.

Development of Chemical Mimetics and Molecular Probes

Thiol-ene chemistry is a valuable tool for the development of chemical mimetics and molecular probes due to its efficiency and bioorthogonality. nih.govcreative-proteomics.com This reaction allows for the precise attachment of reporter molecules, such as fluorophores or biotin, to peptides and proteins.

A common strategy involves the introduction of an alkene or a thiol handle onto a biomolecule, which can then be selectively reacted with a probe containing the complementary functional group. For example, a protein with a surface-exposed cysteine residue can be labeled with an alkene-containing fluorophore via a thiol-ene reaction. nih.gov

In the absence of direct examples using this compound, its potential application would be in reacting with alkene-modified biomolecules. This could be used to introduce a specific hydrophobic tag for studying protein-lipid interactions or to create a unique chemical handle for further functionalization, assuming the resulting thioether is stable and does not interfere with the biological activity being probed.

Orthogonality and Functional Group Tolerance in Bioconjugation Reactions

A significant advantage of the thiol-ene reaction in bioconjugation is its orthogonality. nih.gov This means that the reaction proceeds with high selectivity for the thiol and alkene functional groups, without interfering with other functional groups commonly found in biological systems, such as amines, carboxylic acids, and hydroxyls. nih.govacs.org This high degree of functional group tolerance allows for the modification of complex biomolecules in their native environment with minimal need for protecting groups. nih.govacs.org

The radical-mediated thiol-ene reaction is compatible with aqueous conditions, which is crucial for biological applications. nih.gov The reaction can be initiated by light (photo-initiated) or by thermal radical initiators, providing control over the reaction conditions. nih.gov

The use of this compound in bioconjugation would be expected to benefit from this inherent orthogonality and functional group tolerance. Its reaction with an alkene-functionalized protein, for example, should proceed without significant side reactions with the protein's other amino acid residues.

Table 2: Functional Group Tolerance in Thiol-Ene Bioconjugation

| Functional Group | Compatibility with Thiol-Ene Reaction |

| Amines (-NH2) | High |

| Carboxylic Acids (-COOH) | High |

| Hydroxyls (-OH) | High |

| Amides (-CONH2) | High |

| Azides (-N3) | High (Orthogonal) |

| Alkynes (-C≡CH) | High (Orthogonal) |

Mechanisms of Chemical Antioxidant Activity

Thiols are well-known for their antioxidant properties, playing a crucial role in protecting biological systems from oxidative damage caused by reactive oxygen species (ROS). nih.govcreative-proteomics.com The antioxidant activity of thiols stems from the ability of the sulfur atom to exist in various oxidation states and to readily donate a hydrogen atom from the sulfhydryl group. nih.gov

Protection Against Lipid Peroxidation

Lipid peroxidation is a chain reaction initiated by free radicals that leads to the degradation of lipids in cell membranes and ultimately to cell damage. nih.gov Thiol-containing compounds can act as chain-breaking antioxidants, interrupting the propagation of the lipid peroxidation chain. researchgate.net

The primary mechanism by which thiols inhibit lipid peroxidation is by donating a hydrogen atom to lipid peroxyl radicals (LOO•), which are key intermediates in the chain reaction. This converts the highly reactive peroxyl radical into a less reactive lipid hydroperoxide (LOOH) and generates a thiyl radical (RS•). researchgate.net

LOO• + RSH → LOOH + RS•

The resulting thiyl radical is relatively stable and can be detoxified by reacting with another thiyl radical to form a disulfide (RSSR) or by reacting with other antioxidants. nih.gov

While the antioxidant activity of this compound has not been specifically studied, its chemical structure suggests it could participate in such antioxidant processes. The presence of the thiol group would allow it to donate a hydrogen atom to quench lipid peroxyl radicals. The tertiary nature of the thiol and the presence of the double bond within the molecule may influence its reactivity and the stability of the resulting thiyl radical. Further experimental studies would be required to determine its efficacy as an antioxidant in protecting against lipid peroxidation.

Contribution to Chemical Redox Homeostasis

The thiol (-SH) functional group is a cornerstone of cellular redox chemistry, and compounds containing this moiety are pivotal in maintaining chemical redox homeostasis. nih.govresearchgate.net Thiols, such as the amino acid cysteine and the tripeptide glutathione (B108866), are crucial components of the cellular antioxidant defense system. creative-proteomics.comrjor.ro They participate in a multitude of processes that protect cells from damage induced by reactive oxygen species (ROS) and maintain a balanced intracellular environment. nih.govcreative-proteomics.com The reactivity of the thiol group, particularly its ability to be reversibly oxidized, makes it an ideal "redox switch" in various biological pathways. mdpi.comresearchgate.net

The potential contribution of this compound to redox homeostasis would be predicated on the reactivity of its tertiary sulfhydryl group. Thiols can act as potent antioxidants by directly scavenging free radicals or by serving as cofactors for antioxidant enzymes. creative-proteomics.comrjor.ro For instance, glutathione peroxidase utilizes glutathione to reduce harmful peroxides to water. researchgate.net The general mechanism involves the donation of a hydrogen atom from the sulfhydryl group to neutralize a free radical, with the resulting thiyl radical being relatively stable and capable of reacting with another thiyl radical to form a disulfide. This reversible oxidation to a disulfide is a key feature of thiol-based antioxidant activity. nih.gov

The cellular redox environment is tightly regulated by the balance between reduced thiols and their oxidized disulfide forms, exemplified by the glutathione redox cycle (GSH/GSSG). mdpi.comwisdomlib.orgnih.gov This cycle, maintained by glutathione reductase, ensures a high intracellular ratio of GSH to GSSG, which is essential for protecting cells against oxidative stress. mdpi.com Low molecular weight thiols play a significant role in this process by reducing oxidized protein thiols and protecting them from irreversible oxidation. nih.govresearchgate.net

The structure of this compound, specifically the tertiary nature of the carbon atom attached to the thiol group, may influence its reactivity and role in redox processes. Steric hindrance around the sulfur atom could affect its interaction with enzymes and other biological molecules. However, the fundamental chemistry of the thiol group suggests it could participate in redox cycling.

Below is a table illustrating the standard redox potentials of various thiol-containing compounds, which provides context for their relative antioxidant capacities.

| Compound | Redox Couple | Standard Redox Potential (E°', V at pH 7) |

| Glutathione | 2GSH / GSSG | -0.24 |

| Cysteine | 2Cys-SH / Cys-S-S-Cys | -0.22 |

| Thioredoxin | Trx-(SH)₂ / Trx-S₂ | -0.27 |

This table presents typical literature values for well-studied biological thiols to provide a comparative context.

The presence of an allyl group in this compound also introduces another layer of potential reactivity, though its direct role in cellular redox homeostasis is less established than that of the thiol group.

Industrial Applications as Chemical Intermediates (Generic Discussion)

Thiols are versatile chemical intermediates in various industrial applications due to their unique reactivity. longdom.org They serve as key building blocks in the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and polymers. creative-proteomics.comnih.gov The dual functionality of this compound, possessing both a thiol and an alkene group, makes it a potentially valuable intermediate for synthesizing more complex molecules.

One of the most significant industrial applications of thiols is in "thiol-ene" click chemistry. alfa-chemistry.comrsc.org This reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light, to form a thioether. alfa-chemistry.comnih.gov This process is highly efficient, proceeds under mild conditions, and is tolerant of a wide variety of functional groups, making it a powerful tool in materials science and bioconjugation. acs.orgresearchgate.net A molecule like this compound could theoretically react with other molecules containing double bonds to form new materials or could itself be a substrate for the addition of other thiols across its double bond.

The nucleophilic nature of the thiol group allows it to participate in a variety of other chemical transformations. For instance, thiols can undergo S-alkylation with alkyl halides to form thioethers, a common reaction in the synthesis of many organic compounds. organic-chemistry.org They can also react with aldehydes and ketones to form thioacetals and thioketals, which are useful as protecting groups in multi-step syntheses. britannica.com

Furthermore, the thiol group can be oxidized to form disulfides, sulfonic acids, and other sulfur-containing functional groups, which are themselves important intermediates in organic synthesis. wikipedia.org The presence of the alkene functionality in this compound allows for a range of addition reactions, such as halogenation, hydrogenation, and epoxidation, further expanding its utility as a chemical intermediate.

The table below provides a generic overview of potential reactions and the resulting products where this compound could act as an intermediate.

| Reactant | Reaction Type | Potential Product Class | Industrial Relevance |

| Alkene | Thiol-ene "click" reaction | Polythioethers | Polymer synthesis, coatings, adhesives |

| Alkyl Halide | S-alkylation | Thioethers | Pharmaceutical and agrochemical synthesis |

| Aldehyde/Ketone | Thioacetal/Thioketal formation | Thioacetals/Thioketals | Protecting groups in organic synthesis |

| Oxidizing Agent | Oxidation | Disulfides, Sulfonic acids | Synthesis of surfactants and catalysts |

| Halogen (e.g., Br₂) | Halogenation of alkene | Dihalo-thioethers | Intermediates for further functionalization |

The synthesis of tertiary thiols can be challenging, which may enhance the value of compounds like this compound as a readily available building block if efficient synthetic routes are developed. beilstein-journals.org The combination of a tertiary thiol and an internal alkene within the same molecule offers a platform for creating highly substituted, sulfur-containing molecules that could be of interest in materials science and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for 2-Methylpent-3-ene-2-thiol in laboratory settings?

Methodological Answer: The synthesis of this compound can be optimized using thiol-ene "click chemistry" (a heteroatom linkage strategy) due to its reliability and selectivity. Key steps include:

- Thiol-ene coupling : React a thiol precursor (e.g., 2-mercapto-2-methylpentane) with an alkene under UV light or radical initiators like AIBN .

- Nucleophilic substitution : Use tert-butyl thiolate as a nucleophile with a pre-functionalized alkene substrate, ensuring anhydrous conditions to avoid hydrolysis.

- Purification : Post-synthesis, employ column chromatography with silica gel (hexane/ethyl acetate eluent) to isolate the product.

Q. How can researchers ensure the purity of this compound post-synthesis?

Methodological Answer: Purity validation requires a multi-technique approach:

- Gas Chromatography (GC) : Quantify volatile impurities using a polar capillary column (e.g., DB-WAX) and flame ionization detection.

- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on thiol proton (δ ~1.3–1.6 ppm) and alkene signals (δ ~5.0–5.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z 130 for [M]) and fragmentation patterns.

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Thiols are volatile and malodorous; mitigate risks via:

- Ventilation : Use fume hoods for all manipulations to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15+ minutes and seek medical evaluation .

Advanced Research Questions

Q. How do reaction mechanisms differ between acid-catalyzed and base-mediated syntheses of this compound?

Methodological Answer: Mechanistic divergences arise from reaction conditions:

- Acid catalysis (e.g., HSO): Protonation of the alkene generates a carbocation intermediate, followed by thiol nucleophilic attack. Side products (e.g., sulfides) may form due to over-alkylation.

- Base-mediated (e.g., NaSH): Deprotonation of the thiol enhances nucleophilicity, favoring a concerted SN2 pathway. Steric hindrance at the β-carbon must be minimized for optimal yield.

Validate pathways using kinetic isotope effects (KIE) studies and O-labeling in isotopic tracing experiments .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Methodological Answer: Contradictions (e.g., conflicting NMR shifts or GC retention times) require:

- Cross-validation : Compare data with structurally analogous compounds (e.g., 3-methylpent-2-ene-2-thiol) from authoritative databases like NIST Chemistry WebBook .

- Statistical analysis : Apply principal component analysis (PCA) to GC-MS datasets to identify outlier peaks.

- Dynamic NMR : Resolve conformational equilibria (e.g., thiol tautomerism) by variable-temperature NMR .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the thiol group’s HOMO energy (~-6.5 eV) indicates susceptibility to electrophilic attack.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., polarity-driven stabilization in DMSO vs. hexane).

- Docking studies : Model interactions with enzymes (e.g., cysteine proteases) to assess bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.